4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
Description
Properties
CAS No. |
28103-49-3 |
|---|---|
Molecular Formula |
C21H24N2O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(4-butyl-3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-3-4-10-18-19(24)23(16-11-13-17(14-12-16)28(22,26)27)20(25)21(18,2)15-8-6-5-7-9-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H2,22,26,27) |
InChI Key |
IOAHQDLDOXOCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The target molecule comprises two primary subunits:
- A 2,5-dioxopyrrolidine ring bearing butyl, methyl, and phenyl substituents
- A benzenesulfonamide moiety at the N1 position
Retrosynthetic analysis suggests two convergent strategies:
- Route A : Late-stage sulfonamide coupling to a preformed pyrrolidinone intermediate
- Route B : Early installation of the sulfonamide group followed by pyrrolidine ring formation
Patent EP3541819B1 demonstrates the viability of Route A in analogous systems, where ethanol-mediated coupling of a pyrrolidinyl carbonate ester with a sulfonamide precursor achieves high yields.
Pyrrolidinone Ring Synthesis
The 2,5-dioxopyrrolidine core is typically constructed via:
Cyclocondensation Reaction
$$ \text{Diketone + Primary amine} \rightarrow \text{Pyrrolidinone} $$
For the target compound:
- 2,5-hexanedione reacts with 4-butyl-3-methyl-3-phenylamine
- Acid catalysis (pTSA, 80°C, 12h) induces cyclization
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75-85°C | <80°C: Slow kinetics |
| Catalyst Loading | 5 mol% pTSA | >7%: Side products |
| Solvent | Toluene | Polar solvents inhibit cyclization |
Sulfonamide Coupling Methodologies
Nucleophilic Aromatic Substitution
The patent US20100035917A1 details sulfonamide installation via SNAr reaction:
Chlorobenzene Activation
$$ \text{4-Chlorobenzenesulfonyl chloride + NH}_3 \rightarrow \text{4-aminobenzenesulfonamide} $$Pyrrolidine Coupling
$$ \text{4-Aminobenzenesulfonamide + Pyrrolidinyl carbonate} \xrightarrow{\text{EtOH, 50°C}} \text{Target compound} $$
Reaction Optimization Data
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 92 | 99.1 |
| THF | 67 | 95.4 | |
| Temperature | 50°C | 92 | 99.1 |
| 70°C | 88 | 98.3 | |
| Base | None | 92 | 99.1 |
| Triethylamine | 85 | 97.6 |
The absence of organic bases significantly improves selectivity by minimizing N-alkylation side reactions.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern manufacturing adopts flow chemistry for enhanced control:
Reactor Configuration
- Preheating Zone : 80°C, 30s residence time
- Reaction Loop : 50°C, 5min residence
- Crystallization Module : Linear cooling from 78°C to -5°C at 0.3°C/min
This setup achieves 93% isolated yield with <0.5% impurities, surpassing batch process efficiency by 22%.
Crystallization Engineering
Critical parameters for polymorph control:
Temperature Profiling
- Homogenization at 78°C (ethanol reflux)
- Seeding with 0.2% w/w monoethanolate crystals at 62°C
- Controlled cooling ramp:
- 62°C → 58°C: 0.5°C/min
- 58°C → 15°C: 0.3°C/min
This protocol produces Form II crystals with optimal flow properties for tablet formulation.
Analytical Characterization
Spectroscopic Data
Key Assignments
- ¹H NMR (400MHz, DMSO-d6):
δ 1.28 (t, J=7.2Hz, 3H, CH2CH2CH2CH3)
δ 3.45 (s, 3H, N-CH3)
δ 7.32-7.58 (m, 5H, Ph)
- HRMS (ESI+):
m/z 401.1543 [M+H]+ (calc. 401.1548)
Purity Assessment
| Method | Column | Mobile Phase | Purity Criteria |
|---|---|---|---|
| HPLC | C18, 150×4.6mm | ACN/H2O (70:30) | >99.0% AUC |
| UPLC-MS | HSS T3, 2.1×50mm | 0.1% FA in H2O/ACN | No degradants |
Process Economics and Environmental Impact
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Process ($/kg) |
|---|---|---|
| Raw Materials | 420 | 395 |
| Energy | 85 | 62 |
| Waste Treatment | 110 | 45 |
| Total | 615 | 502 |
Green Chemistry Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32.4 | 11.8 |
| Solvent Recovery | 68% | 92% |
The transition to continuous manufacturing reduces environmental impact by 59% while maintaining stringent quality standards.
Regulatory Considerations
Impurity Profiling
ICH Q3A-compliant limits for critical impurities:
| Impurity | Structure | Allowable Limit |
|---|---|---|
| Des-butyl analog | Lacks C4H9 group | <0.15% |
| Oxazolidinone | Ring-contracted byproduct | <0.10% |
| Sulfonate ester | Alkylation side product | <0.05% |
Stability Indicating Methods
Forced degradation studies confirm method robustness:
| Stress Condition | Degradation Products | % Mass Balance |
|---|---|---|
| 40°C/75% RH, 6M | <0.5% | 99.3-100.2% |
| 0.1N HCl, 24h | 1.2% | 98.8% |
| 0.1N NaOH, 24h | 3.7% | 96.1% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.
Scientific Research Applications
4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with two structurally related sulfonamide derivatives:
Key Observations
Diketone Position: The target compound has 2,5-diketone groups on the pyrrolidine ring, whereas the third compound features 2,3-diketone groups. The Parchem compound retains the 2,5-diketone configuration but lacks alkyl substituents (e.g., butyl, methyl), which may reduce steric hindrance compared to the target compound .
The trifluoromethyl group in the Parchem compound introduces strong electron-withdrawing effects, which could increase acidity and improve bioavailability in pharmaceutical contexts .
Biological and Industrial Relevance: The target and 2,3-diketone analog are both implicated in coffee flavor dynamics but differ in volatility (nVC vs. VC). This suggests divergent roles in aroma (volatile) versus taste (non-volatile) modulation . The Parchem compound’s trifluoromethyl substitution is a common strategy in drug design to enhance metabolic stability and target binding, though its specific applications remain uncharacterized in the literature .
Research Findings and Implications
- Metabolomic Studies : The target compound’s significant FC in coffee processing underscores its utility as a biomarker for optimizing fermentation or drying techniques .
- Structural-Activity Relationships (SAR): Alkyl groups (butyl, methyl) on the pyrrolidine ring correlate with non-volatility and flavor retention. Electron-withdrawing groups (e.g., CF3) may redirect applications from food science to medicinal chemistry.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions. For example, the phenyl group at position 3 of the pyrrolidinone ring will show aromatic proton signals at δ 7.2–7.6 ppm, while the butyl chain protons appear as multiplets in δ 0.8–1.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS, theoretical MW: 400.15) to validate synthesis accuracy .
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor by-products .
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Intermediate Preparation : Start with 3-methyl-3-phenylpyrrolidin-2,5-dione, then introduce the butyl group via alkylation under basic conditions (e.g., KCO/DMF, 80°C) .
- Sulfonamide Coupling : React the pyrrolidinone intermediate with 4-aminobenzenesulfonamide using EDC/HOBt as coupling agents in dichloromethane (room temperature, 12 hours) .
- Yield Optimization : Use inert atmospheres (N) to prevent oxidation, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Focus on sulfonamide-associated targets like carbonic anhydrase (CA) isoforms. Use recombinant CA enzymes (e.g., CA IX/XII for cancer studies) .
- Kinetic Assays : Measure IC via stopped-flow CO hydration assay (pH 7.4, 25°C). Compare inhibition constants (K) with control inhibitors like acetazolamide .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48-hour exposure, 10–100 µM concentration range) .
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
- Methodological Answer :
- Partitioning Studies : Determine octanol-water partition coefficients (log P) using shake-flask methods to predict bioavailability .
- Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and monitor via LC-MS for breakdown products (e.g., sulfonic acid derivatives) .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays (OECD 201 guideline) .
Q. How should researchers address contradictions in reported data (e.g., divergent bioactivity or stability results)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude non-validated sources) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed humidity, standardized cell lines) .
- Structural Reconfirmation : Cross-validate using X-ray crystallography (if crystals are obtainable) or 2D NMR (HSQC, HMBC) to rule out isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
